N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14(2)13-24-18-10-9-16(12-15(18)8-11-20(24)25)23-22(26)17-6-5-7-19(27-3)21(17)28-4/h5-7,9-10,12,14H,8,11,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZJIAZVLLDZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the quinoline derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide may exhibit significant anticancer activity. The structural features of this compound suggest it could interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that quinoline derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are recognized for their ability to combat bacterial and fungal infections. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
Organic Synthesis
Building Block in Organic Chemistry
this compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to modify and create new compounds with desired properties. The synthesis of this compound typically involves multi-step reactions using readily available precursors under controlled conditions .
Pharmacological Research
Mechanism of Action
The pharmacological potential of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate various signaling pathways related to cell growth and immune response . Further studies are needed to elucidate the exact mechanisms through which this compound exerts its biological effects.
Case Studies
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinolinone Core
The tetrahydroquinolinone core is a common scaffold in medicinal chemistry. Key analogs and their distinguishing features include:
Key Observations :
- The isobutyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents (e.g., fluorosilyl groups in SiFA-M-FP,5) .
- Chiral centers (e.g., in pyrrolidine derivatives) significantly influence receptor binding affinity and selectivity, as seen in enantiomer-specific dopamine receptor activity .
Functional Group Modifications on the Benzamide Moiety
The 2,3-dimethoxybenzamide group is critical for interactions with biological targets. Comparisons with other benzamide derivatives:
Key Findings :
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a complex organic compound with potential biological activity. Its structure features a tetrahydroquinoline core and methoxy-substituted benzamide, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound can be characterized by its molecular formula and a molecular weight of approximately 314.38 g/mol. The unique structural features of this compound suggest it may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.38 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors in the body. These interactions may modulate various signaling pathways related to cell proliferation and apoptosis. While the precise mechanisms remain to be fully elucidated, preliminary studies suggest potential effects on:
- Cell Proliferation : The compound may inhibit or promote cell growth depending on the context.
- Apoptosis : It might induce programmed cell death in certain cancer cell lines.
- Inflammation : Potential anti-inflammatory properties have been suggested but require further investigation.
Biological Activities
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Some tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
- Antibacterial Properties : Sulfonamide derivatives are well-known for their antibacterial effects; thus, this compound may exhibit similar properties.
Case Studies and Research Findings
- Antitumor Activity :
-
Antimicrobial Potential :
- Another investigation focused on the antibacterial properties of sulfonamide derivatives. The study highlighted how modifications to the benzamide structure can enhance antimicrobial efficacy .
-
In Vivo Studies :
- Preliminary animal studies indicated that compounds similar to this compound could reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .
Future Directions
Further research is essential to fully understand the therapeutic potential of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts with biological targets will aid in optimizing its use in therapeutic applications.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans is crucial for translating laboratory findings into clinical practice.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Temp/Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Tetrahydroquinolin-6-amine | 1,4-dioxane | DMAP, K₂CO₃ | Reflux, 12–24 h | 60–75 | |
| Derivatives (e.g., 1b, 1c) | DCM | TEA | RT, 6 h | 50–65 |
Basic: What spectroscopic methods confirm its structural integrity?
Methodological Answer:
- 1H/13C NMR : Key peaks include:
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 395.2 (calculated for C₂₂H₂₇N₂O₃).
- X-ray Crystallography : Resolves bond angles (e.g., C-C=O ~120°) and confirms stereochemistry .
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. 1,4-dioxane to enhance solubility .
- Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ for improved base strength or use microwave-assisted synthesis to reduce time .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalable purity.
Q. Table 2: Optimization Trials
| Condition Change | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Cs₂CO₃ instead of K₂CO₃ | 78 | 98 | |
| Microwave, 80°C, 2 h | 72 | 97 |
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Validation : Repeat enzyme inhibition (e.g., acetylcholinesterase) with controls and standardized protocols (IC₅₀ ± SEM) .
- Purity Checks : Use HPLC (≥95% purity) to rule out impurities affecting results.
- Orthogonal Assays : Compare fluorescence-based vs. Ellman’s method for cholinesterase activity .
Q. Example Workflow :
Validate compound purity via HPLC.
Retest activity at 6–8 concentrations (dose-response curve).
Cross-validate with SPR (surface plasmon resonance) for binding kinetics.
Advanced: What computational strategies predict binding modes with targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with AChE (PDB: 4EY7) to identify H-bonds with 2,3-dimethoxy groups and hydrophobic interactions with isobutyl .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on benzamide) to predict bioactivity .
Q. Table 3: Docking Scores vs. Experimental IC₅₀
| Substituent | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| 2,3-Dimethoxy | -9.2 | 0.45 |
| 3,4-Dimethoxy (analog) | -8.7 | 1.20 |
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Bioactivity Testing : Screen analogs against target enzymes (e.g., AChE, kinases) and assess cytotoxicity (MTT assay).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
